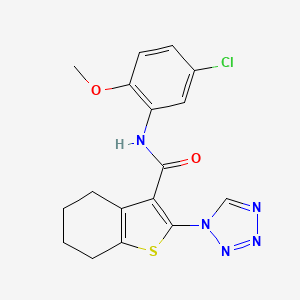

N-(5-chloro-2-methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

N-(5-chloro-2-methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound featuring a benzothiophene core fused with a tetrahydro ring system. Key structural elements include:

- Benzothiophene backbone: Provides rigidity and aromaticity.

- Tetrazole group (1H-tetrazol-1-yl): Enhances hydrogen-bonding capacity and metabolic stability.

- 5-Chloro-2-methoxyphenyl substituent: Introduces electron-withdrawing (Cl) and electron-donating (OCH₃) groups, influencing electronic properties.

- Carboxamide linkage: Facilitates interactions with biological targets.

Properties

Molecular Formula |

C17H16ClN5O2S |

|---|---|

Molecular Weight |

389.9 g/mol |

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

InChI |

InChI=1S/C17H16ClN5O2S/c1-25-13-7-6-10(18)8-12(13)20-16(24)15-11-4-2-3-5-14(11)26-17(15)23-9-19-21-22-23/h6-9H,2-5H2,1H3,(H,20,24) |

InChI Key |

BZHBNOYVHZOZHF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(SC3=C2CCCC3)N4C=NN=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via cycloaddition reactions using azide and nitrile precursors.

Substitution on the Phenyl Ring: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the tetrazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

Material Science:

Biology and Medicine:

Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.

Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.

Industry:

Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Polymer Science:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- The target compound shares a benzothiophene core with Compounds A and the chloroacetamido analog , but differs in substituents.

- Thiazolidinone-based analogs prioritize nitro-furyl and thioxo groups, which may confer distinct reactivity compared to the tetrazole moiety.

Physicochemical Properties

Table 2: Experimental Data for Selected Analogs

Notes:

- The absence of experimental data for the target compound necessitates reliance on analogs. Thiazolidinone derivatives exhibit diagnostic NMR peaks for nitro (δ ~7.8) and methoxy (δ ~3.8) groups.

Stability and Impurities

Table 3: Common Impurities in Tetrazole-Containing Compounds

| Impurity Name | Likely Source |

|---|---|

| 2-(1H-Tetrazol-1-yl)acetic acid | Hydrolysis of tetrazole-acetamido bond |

| N-(2,2-Dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide | Side reactions during synthesis |

Recommendations :

- Monitor for tetrazole-related degradation products during storage and synthesis.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and a comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 364.85 g/mol. Its structure features a benzothiophene core fused with a tetrazole ring and a chloro-substituted methoxyphenyl group, which are critical for its pharmacological properties.

Pharmacological Potential

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory effects. The unique combination of functional groups in this compound suggests potential interactions with various biological targets such as enzymes and receptors.

Key Activities:

- Antimicrobial Properties: Similar benzothiophene derivatives have shown effectiveness against various pathogens including bacteria and fungi .

- Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines .

- Anti-inflammatory Effects: Compounds with related structures have been noted for their ability to modulate inflammatory pathways.

Comparative Analysis

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-amino-N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Contains dichlorophenyl group | Anticancer activity |

| N-benzyl-N'-(4-chlorophenyl)thiourea | Thiourea derivative | Antimicrobial properties |

| 5-chloro-N-(2-methoxyphenyl)-1H-pyrazole | Pyrazole ring structure | Anti-inflammatory effects |

Synthesis and Evaluation

A study published in 2018 synthesized several benzothiophene derivatives and evaluated their biological activities. Among these derivatives was one closely related to this compound. The evaluation included antimicrobial assays against common pathogens such as E. coli and S. aureus, revealing promising antimicrobial activity .

Molecular Dynamics Simulations

Recent research utilized molecular dynamics simulations to explore the interaction of similar compounds with target proteins involved in disease pathways. These studies provided insights into the binding affinities and stability of ligand-protein complexes, suggesting that the tetrazole moiety enhances binding interactions due to its ability to form hydrogen bonds with amino acid residues in the active sites of target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.